molecular formula C8H14O4 B14284820 Butyl 3-oxobutaneperoxoate CAS No. 137314-71-7

Butyl 3-oxobutaneperoxoate

Cat. No.: B14284820
CAS No.: 137314-71-7
M. Wt: 174.19 g/mol
InChI Key: FDVCVOYIOSFPBJ-UHFFFAOYSA-N
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Description

Butyl 3-oxobutaneperoxoate: is an organic peroxide compound that is used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often used as a radical initiator in the production of polymers. The compound is characterized by its peroxide group, which is highly reactive and can decompose to form free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3-oxobutaneperoxoate can be synthesized through the reaction of butyl hydroperoxide with 3-oxobutanoic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound. Safety measures are crucial during the production process due to the highly reactive nature of the peroxide group.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-oxobutaneperoxoate undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can oxidize other compounds, leading to the formation of new products.

    Reduction: The compound can be reduced to form butyl 3-oxobutanoate.

    Substitution: The peroxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as acids or bases to proceed.

Major Products Formed:

    Oxidation: Products include various oxidized derivatives of this compound.

    Reduction: The major product is butyl 3-oxobutanoate.

    Substitution: Substituted derivatives of this compound are formed.

Scientific Research Applications

Chemistry: Butyl 3-oxobutaneperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.

Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to decompose and release active radicals that can interact with biological molecules.

Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. It is also used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of butyl 3-oxobutaneperoxoate involves the decomposition of the peroxide group to form free radicals. These free radicals can initiate chain reactions by reacting with other molecules. The molecular targets include unsaturated compounds, which can undergo polymerization or other chemical transformations upon interaction with the radicals.

Comparison with Similar Compounds

    Butyl hydroperoxide: Similar in structure but lacks the oxobutanoate group.

    Methyl 3-oxobutaneperoxoate: Similar peroxide group but with a different alkyl chain.

    Ethyl 3-oxobutaneperoxoate: Similar peroxide group but with a different alkyl chain.

Uniqueness: Butyl 3-oxobutaneperoxoate is unique due to its specific combination of the butyl group and the 3-oxobutanoate group, which provides distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

137314-71-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

butyl 3-oxobutaneperoxoate

InChI

InChI=1S/C8H14O4/c1-3-4-5-11-12-8(10)6-7(2)9/h3-6H2,1-2H3

InChI Key

FDVCVOYIOSFPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOOC(=O)CC(=O)C

Origin of Product

United States

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